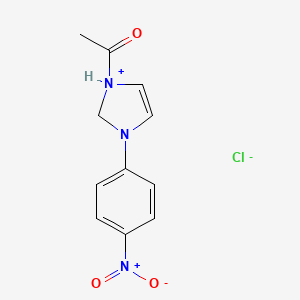
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and an imidazolium core
Méthodes De Préparation
The synthesis of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imidazolium salt:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole and phenyl derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, including ionic liquids and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The imidazolium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazole: Lacks the imidazolium salt structure, which may affect its solubility and reactivity.
1-Acetyl-3-(4-aminophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Contains an amino group instead of a nitro group, which can alter its chemical and biological properties.
1-Benzyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61166-16-3 |
|---|---|
Formule moléculaire |
C11H12ClN3O3 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
1-[3-(4-nitrophenyl)-1,2-dihydroimidazol-1-ium-1-yl]ethanone;chloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-9(15)12-6-7-13(8-12)10-2-4-11(5-3-10)14(16)17;/h2-7H,8H2,1H3;1H |
Clé InChI |
HCAIAXAKYWCSIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[NH+]1CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


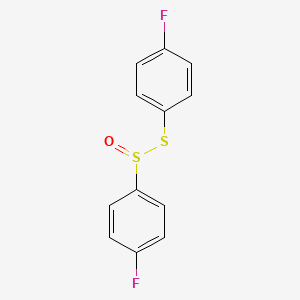
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
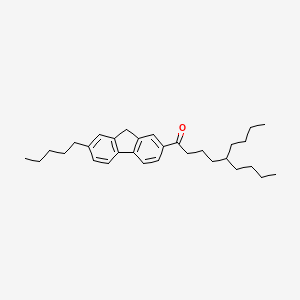
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
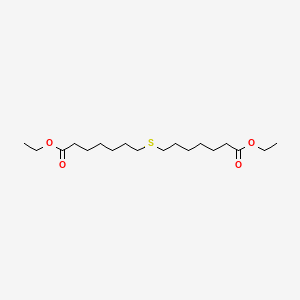
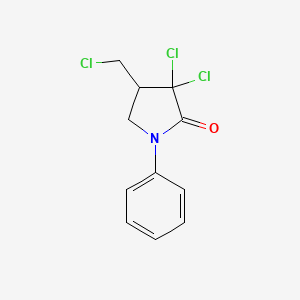
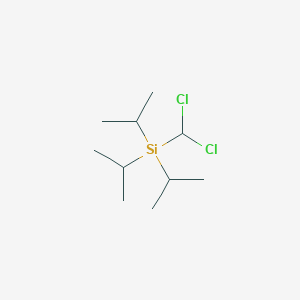
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
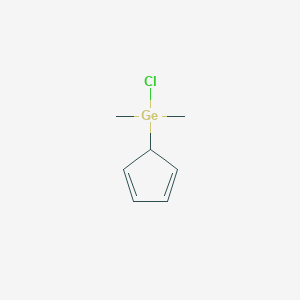
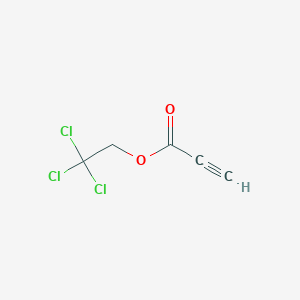
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
